3-氨基-4-(1-氮杂环戊基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

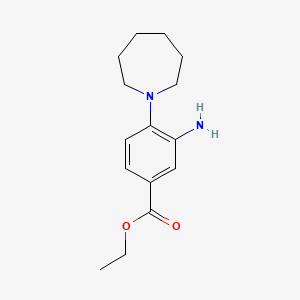

Ethyl 3-amino-4-(1-azepanyl)benzoate is a chemical compound with the CAS number 343617-55-0 . It is used in laboratory chemicals .

Synthesis Analysis

A novel azo compound derived from ethyl-4-amino benzoate has been synthesized by the coupling reaction . The synthesis process involved alkylation, esterification, and another alkylation . A total of 16 compounds were designed and synthesized .Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-(1-azepanyl)benzoate can be found in various databases .Chemical Reactions Analysis

The compound has been characterized by FT-IR, 1 H-and 13 C-NMR, Mass, and UV–visible spectroscopies . It exhibits nonlinear optical (NLO) properties .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-amino-4-(1-azepanyl)benzoate can be found in its Material Safety Data Sheet (MSDS) .科学研究应用

Nonlinear Optics

Field

This application falls under the field of Optical and Quantum Electronics .

Application

The compound has been used in the synthesis of a novel azo dye, which exhibits nonlinear optical (NLO) properties . These properties are of interest in the field of optics as they can lead to a variety of effects when interacting with laser light beams .

Method

The compound was synthesized by a coupling reaction and characterized using various spectroscopic techniques. The NLO properties were studied using a continuous wave, low power 473 nm, TEM 00 mode laser beam .

Results

The study found that the compound exhibits all-optical switching (AOS) using two laser beams. This property is of considerable interest for potential applications in optical computing, optical phase conjugation, holography, spatial dark soliton transmission, optical power limiting, and harmonic generation .

Local Anesthetics

Field

This application is in the field of Medicinal Chemistry and Pharmacology .

Application

The compound has been used in the design and synthesis of new benzoate compounds that act as local anesthetics .

Method

The compound was used as a lead compound to design the target molecules. The lead compounds were integrated into an organic molecule by the combination principle. Then the integrated organic molecule was modified by bioisostere formation and modification with alkyl groups .

Results

The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests. Some of the compounds showed a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .

VEGFR-2 Inhibitor

Field

This application is in the field of Biomedical Research and Pharmacology .

Application

The compound has been used in the synthesis of a compound that shows a noticeable in vitro VEGFR-2 inhibitory effect . VEGFR-2 is a key receptor in angiogenesis, and its inhibitors are used in the treatment of various cancers .

Method

The compound was synthesized and screened against three cell lines .

Results

The compound showed a considerable rise in the caspase-3 level by a 7.80-fold and an 87% reduction in TNF- α .

Synthesis of Heterocyclic Compounds

Field

This application is in the field of Organic Chemistry and Industrial Chemistry .

Application

Ethyl 3-amino-4,4,4-trifluorocrotonate is an important active intermediate in the synthesis of pesticides, medicines, and other industrial chemicals, especially suitable for preparing trifluoromethyl substituted heterocyclic compounds .

Method

The compound is generally synthesized using chemical synthesis methods .

Results

The compound has been successfully used in the synthesis of various industrial chemicals .

安全和危害

属性

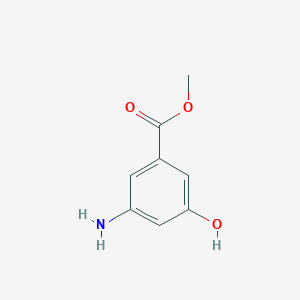

IUPAC Name |

ethyl 3-amino-4-(azepan-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-19-15(18)12-7-8-14(13(16)11-12)17-9-5-3-4-6-10-17/h7-8,11H,2-6,9-10,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIOIWZFYWDGPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-(1-azepanyl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)